4-Amino-3-hydroxybenzamide

PARP inhibition HDAC inhibition cancer therapy

Researchers requiring a non-interchangeable benzamide scaffold for dual PARP/HDAC inhibitor programs often face supply of generic mono-substituted analogs that lack the critical 4-amino-3-hydroxy pharmacophore. This compound is the verified core intermediate with the precise substitution pattern essential for target binding. - Core scaffold for dual PARP/HDAC inhibitors; AChE-inhibitory derivatives reported (IC50 = 2.7 µM) - Three functional groups (amide, amine, phenol) enable diverse derivatization for combinatorial library synthesis - ≥97% purity; stock available for immediate dispatch to support medicinal chemistry and lead optimization workflows

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 146224-62-6
Cat. No. B123305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-hydroxybenzamide
CAS146224-62-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)N)O)N
InChIInChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11)
InChIKeyGLJFZIKVMDSXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-hydroxybenzamide: Chemical Profile & Sourcing


4-Amino-3-hydroxybenzamide (CAS 146224-62-6) is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It is a benzamide derivative characterized by a primary amide group, an amino substituent at the 4-position, and a hydroxyl group at the 3-position of the benzene ring [1]. This specific substitution pattern is the foundation for its use as a versatile building block in the synthesis of more complex molecules and as a core scaffold in medicinal chemistry, particularly in the development of inhibitors targeting poly(ADP-ribose) polymerase (PARP) [2] and histone deacetylases (HDACs) [3].

4-Amino-3-hydroxybenzamide: Unique Scaffold for PARP/HDAC


Generic substitution with common analogs like 3-aminobenzamide or 3-hydroxybenzamide is not scientifically valid due to the critical and non-interchangeable role of the 4-amino-3-hydroxy substitution pattern in determining target binding and functional activity . The 3-aminobenzamide scaffold, while a known PARP inhibitor , operates with a different structure-activity relationship (SAR) [1]. Specifically, the presence and position of both the amino and hydroxyl groups are crucial for inhibitory activity against enzymes like PARS and HDAC . The unique juxtaposition of these functional groups on the benzamide core provides a distinct chemical reactivity and solubility profile that is not replicated by other mono-substituted or differently substituted benzamides , making 4-Amino-3-hydroxybenzamide an essential and non-fungible chemical probe and synthetic intermediate.

4-Amino-3-hydroxybenzamide: Differentiation Guide vs. Analogs


Dual PARP/HDAC Inhibition Profile

4-Amino-3-hydroxybenzamide is a core scaffold for developing dual inhibitors of PARP and HDAC, a profile distinct from single-target inhibitors like 3-aminobenzamide. While direct IC50 data for the parent compound is sparse, its derivatives demonstrate potent inhibition. For example, a derivative, N-(3-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-4-amino-3-hydroxybenzamide, showed complete mTOR inhibition at 100 μM with an IC50 of approximately 70 μM [1]. This contrasts with 3-aminobenzamide, a standard PARP inhibitor, which has an IC50 of ~5.4 μM for PARP in mouse stem cells . This indicates that 4-amino-3-hydroxybenzamide derivatives can achieve significant target engagement at higher concentrations, suggesting a different binding mode or downstream effect.

PARP inhibition HDAC inhibition cancer therapy DNA repair epigenetics

Acetylcholinesterase (AChE) Inhibition

A derivative of 4-amino-3-hydroxybenzamide has been reported as a potent acetylcholinesterase (AChE) inhibitor with an IC50 of 2.7 µM . This activity is not a primary characteristic of common benzamide analogs like 3-aminobenzamide or 3-hydroxybenzamide, which are primarily known for PARP inhibition. While direct AChE inhibition data for the parent 4-amino-3-hydroxybenzamide is not available, this derivative's activity suggests that the 4-amino-3-hydroxybenzamide scaffold can be optimized for neurological targets, a pathway not available to other benzamide classes.

Acetylcholinesterase neurodegeneration Alzheimer's disease enzyme inhibition

Solubility and Physicochemical Profile

The solubility profile of 4-amino-3-hydroxybenzamide is distinct from its carboxylic acid analog, 4-amino-3-hydroxybenzoic acid. While precise solubility data in various solvents is often proprietary, the compound is noted for its improved solubility in organic solvents like DMSO and ethanol compared to the more polar benzoic acid derivative . This difference stems from the replacement of the carboxylic acid group (-COOH) with a primary amide group (-CONH2), which reduces the overall polarity and hydrogen-bonding capacity, impacting its behavior in both synthetic and biological assays .

solubility physicochemical properties formulation drug development

4-Amino-3-hydroxybenzamide: Research & Industrial Applications


Dual PARP/HDAC Inhibitor Scaffold for Oncology

Given its core structure, 4-Amino-3-hydroxybenzamide is an optimal starting material for synthesizing novel dual PARP and HDAC inhibitors for cancer research [1]. Its use is supported by patent literature describing its utility in developing anti-proliferative agents that induce apoptosis in tumor cells [2]. This application leverages the scaffold's ability to be functionalized, a property that differentiates it from simpler, single-target benzamide analogs like 3-aminobenzamide.

Building Block for AChE Inhibitors in Neurodegeneration

The demonstrated AChE inhibitory activity of its derivatives (IC50 = 2.7 µM) validates the use of 4-Amino-3-hydroxybenzamide as a chemical starting point for medicinal chemistry programs targeting Alzheimer's disease and other neurological conditions. This represents a non-oncology application for a benzamide scaffold, offering a unique research avenue compared to other benzamide derivatives primarily studied for PARP inhibition.

Synthetic Intermediate for Complex Organic Molecules

4-Amino-3-hydroxybenzamide serves as a versatile building block in organic synthesis . Its three functional groups (amide, amine, phenol) allow for diverse chemical modifications, enabling the creation of complex molecular libraries. This utility is a key procurement driver for researchers requiring a stable, multifunctional benzamide core for combinatorial chemistry and lead optimization efforts.

Technical Documentation Hub

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